

An In-depth Technical Guide to 2-Oxobutanoic Acid (CAS 600-18-0)

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Compound of Interest

Compound Name: 2-Oxobutanoic Acid

Cat. No.: B029319

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Abstract

2-Oxobutanoic acid, also known as α -ketobutyric acid, is a key endogenous metabolite with the CAS number 600-18-0.^{[1][2]} This document provides a comprehensive technical overview of its core properties, biological significance, and relevant experimental methodologies. It is intended to serve as a valuable resource for professionals in research, particularly in the fields of biochemistry, metabolic studies, and drug development. The guide summarizes its physicochemical characteristics, details its role in critical metabolic pathways, and provides practical experimental protocols for its synthesis, detection, and the study of related enzymatic activity.

Physicochemical Properties

2-Oxobutanoic acid is a colorless, hygroscopic solid at room temperature.^[2] It is a short-chain keto acid, structurally characterized by a ketone functional group adjacent to a carboxylic acid.^{[3][4]}

Property	Value	Source
Molecular Formula	C4H6O3	[5][6]
Molecular Weight	102.09 g/mol	[2][6]
Melting Point	30-34 °C	[2][7]
Boiling Point	84 °C at 20 mm Hg	[7]
Density	1.200 g/mL (d20/4)	[2][6]
Water Solubility	79.2 mg/mL (predicted), 119 mg/mL	[2][3]
pKa (Strongest Acidic)	3.19 (predicted)	[3]
LogP	0.07 (predicted)	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **2-oxobutanoic acid**.

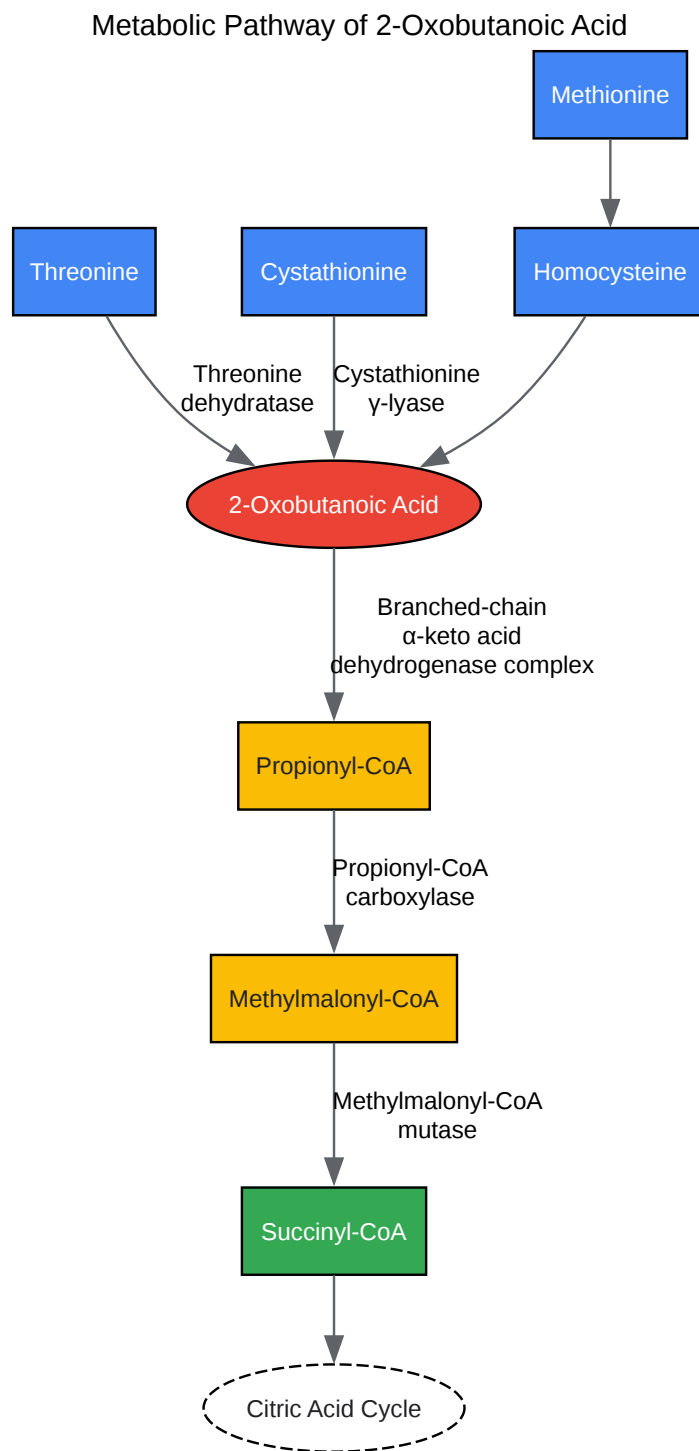
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available, providing insight into the molecular structure.[8]
- Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, such as the carboxylic acid and ketone moieties.[6]
- Mass Spectrometry (MS): Mass spectral data, including GC-MS and LC-MS, are available for the identification and quantification of **2-oxobutanoic acid** in various matrices.[9][10]

Biological Role and Metabolic Pathways

2-Oxobutanoic acid is a central intermediate in several metabolic pathways, primarily involving amino acids.[6][11] It is a product of the enzymatic cleavage of cystathionine and the degradation of threonine and methionine.[1][8]

The primary metabolic fate of **2-oxobutanoic acid** is its conversion to propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA.^{[8][9]} This conversion is a key link between amino acid catabolism and central carbon metabolism.

Below is a diagram illustrating the central metabolic pathway involving **2-oxobutanoic acid**.



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Metabolic Pathway of **2-Oxobutanoic Acid**

Experimental Protocols

Synthesis of a Related Chiral Intermediate: (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

While a direct synthesis protocol for **2-oxobutanoic acid** was not detailed in the immediate search results, a comprehensive, three-step synthesis for a structurally related and biologically significant chiral intermediate, (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, is provided below. [5] This protocol is valuable for researchers in synthetic and medicinal chemistry.

Step 1: Racemic Synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate[5]

- In a 50 mL round-bottom flask, combine methyl 2-methylacetoacetate (2 mmol), iodine (I_2 ; 0.04 mmol), and samarium (III) iodide (SmI_3 ; 0.1 mmol).
- Add anhydrous tetrahydrofuran (10 mL) and deionized water (2 mL).
- Stir the reaction mixture at 25 °C under an air atmosphere for 8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 to 1:5 ratio) as the eluent.

Step 2: Hydrolysis to Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid

- Dissolve the purified methyl 2-hydroxy-2-methyl-3-oxobutanoate in a mixture of methanol and water.
- Add a solution of sodium hydroxide (1.65 mmol) in water (5 mL).
- Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
- Remove the methanol under reduced pressure.

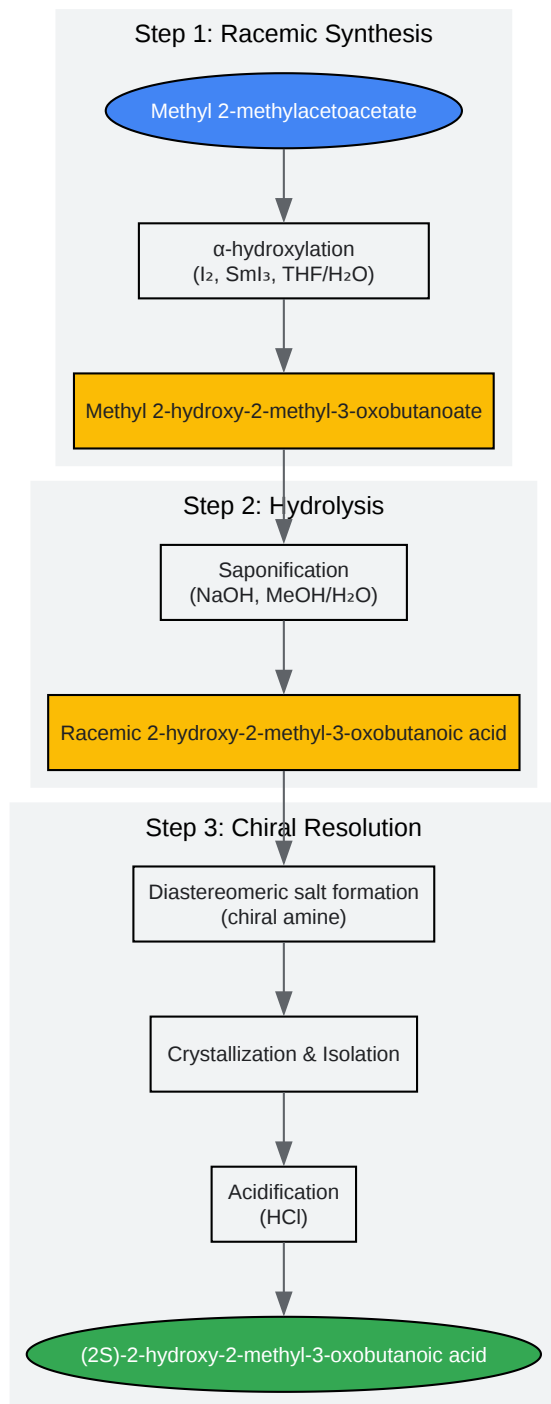
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Chiral Resolution^[5]

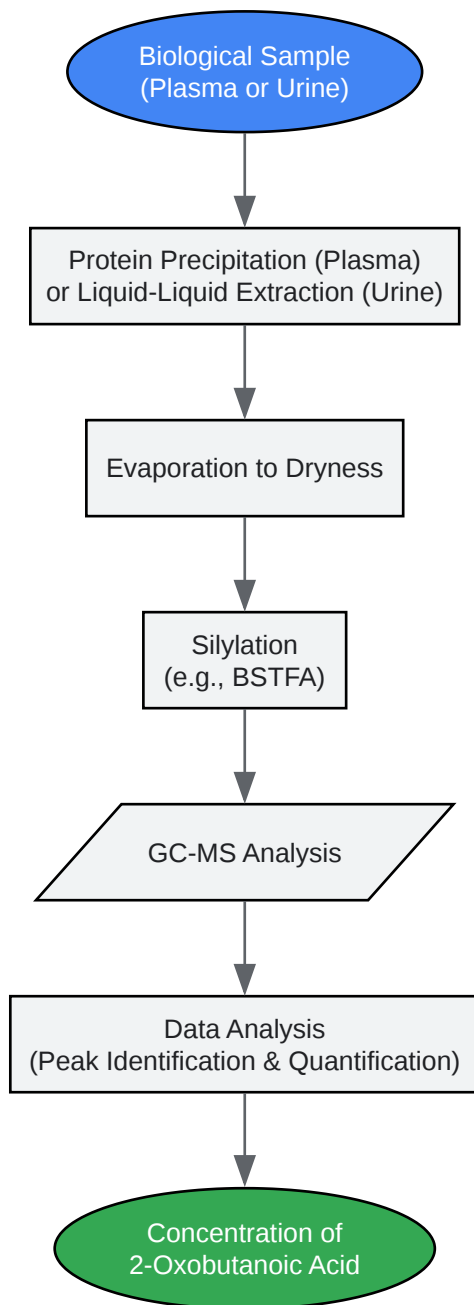
- Dissolve the racemic 2-hydroxy-2-methyl-3-oxobutanoic acid and a chiral amine (e.g., (R)-(-)-1-phenylethylamine) in a suitable solvent to form diastereomeric salts.
- Allow the salts to crystallize. The less soluble diastereomer will precipitate.
- Isolate the crystals by filtration.
- To obtain the free acid, suspend the crystalline diastereomeric salt in water and add 1M HCl to an acidic pH (~2).
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
- Determine the enantiomeric excess by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

The following diagram outlines the workflow for this synthesis.

Synthesis Workflow for (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid



GC-MS Quantification Workflow for 2-Oxobutanoic Acid

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